

1,8-diiodooctane molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Diiodooctane

Cat. No.: B1585395

[Get Quote](#)

An In-depth Technical Guide to 1,8-Diiodooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,8-diiodooctane**, a key difunctional organic building block. It covers its molecular structure, physicochemical properties, synthesis protocols, and significant applications in research and development, particularly in materials science and as a synthetic intermediate.

Molecular Structure and Formula

1,8-Diiodooctane is an organoiodine compound characterized by an eight-carbon aliphatic chain with iodine atoms attached to the terminal carbons.^{[1][2]} This bifunctional nature makes it a versatile reagent in organic synthesis.

- Molecular Formula: C₈H₁₆I₂^{[1][3][4][5]}
- Linear Formula: I(CH₂)₈I^{[6][7]}
- IUPAC Name: **1,8-diiodooctane**^[4]
- Synonyms: Octane, 1,8-diiodo-; Octamethylene diiodide^{[3][4][5]}
- CAS Number: 24772-63-2^{[1][3][4][5]}

Structural Identifiers:

- Canonical SMILES: C(CCCCI)CCCI[1][3]
- InChI: InChI=1S/C8H16I2/c9-7-5-3-1-2-4-6-8-10/h1-8H2[4][5]
- InChIKey: KZDTZHQLABJVLE-UHFFFAOYSA-N[4][5]

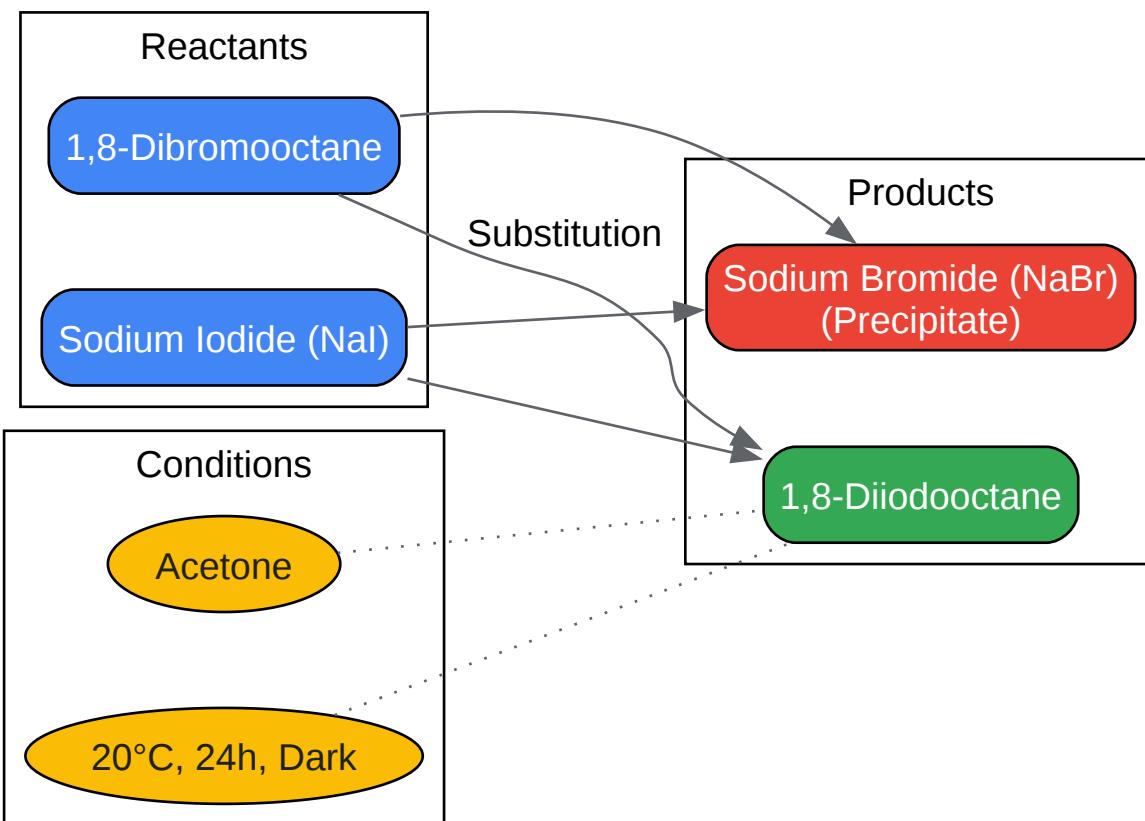
Physicochemical and Spectroscopic Data

The properties of **1,8-diiodooctane** are summarized in the table below. It is typically a clear, slightly brown liquid and is noted to be sensitive to light.[2][3][8] For stability, it is often supplied with a copper stabilizer.[6][7]

Table 1: Quantitative Physicochemical Data for **1,8-Diiodooctane**

Property	Value
Molecular Weight	366.02 g/mol [4][5][9]
Appearance	Clear slightly brown liquid[1][3]
Melting Point	16 - 21 °C[3][8]
Boiling Point	167-169 °C @ 6 mmHg[6][7] 98 - 100 °C @ 0.2 mmHg[8]
Density	1.84 g/mL at 25 °C[6][9]
Refractive Index (n _{20/D})	1.5653[3][6]
Flash Point	>110 °C (>230 °F)[8][9]
Vapor Pressure	0.000281 mmHg at 25°C[3]
Solubility	Miscible with methanol[1][3][9]
LogP	4.197[3]
Storage Temperature	0-6°C[1][3]

Spectroscopic Information: Spectroscopic data is crucial for the structural confirmation of **1,8-diiodooctane**. Data for ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical databases.^{[4][10][11][12]} For instance, ^1H NMR spectroscopy can confirm the presence of the methylene protons in the octane chain and their specific chemical shifts due to the influence of the terminal iodine atoms.^{[10][13]}


Experimental Protocols

A. Synthesis of **1,8-Diiodooctane** via Finkelstein Reaction

A common and efficient method for synthesizing **1,8-diiodooctane** is through a nucleophilic substitution reaction (Finkelstein reaction) starting from 1,8-dibromooctane.

- Objective: To replace the bromine atoms of 1,8-dibromooctane with iodine atoms.
- Reagents:
 - 1,8-dibromooctane
 - Sodium iodide (NaI)
 - Acetone (anhydrous)
- Methodology:
 - Dissolve 1,8-dibromooctane in anhydrous acetone in a round-bottom flask.
 - Add an excess of sodium iodide to the solution.
 - The reaction mixture is typically stirred at room temperature (around 20°C) for approximately 24 hours.^[3]
 - To prevent potential light-induced side reactions, the flask should be protected from light (e.g., by wrapping it in aluminum foil).^[3]
 - The reaction progress can be monitored by observing the formation of a sodium bromide precipitate, which is less soluble in acetone than sodium iodide.

- Upon completion, the precipitate is removed by filtration.
- The acetone is removed from the filtrate under reduced pressure.
- The resulting crude product is then purified, typically through liquid chromatography or distillation under reduced pressure, to yield pure **1,8-diiodoctane**.

[Click to download full resolution via product page](#)

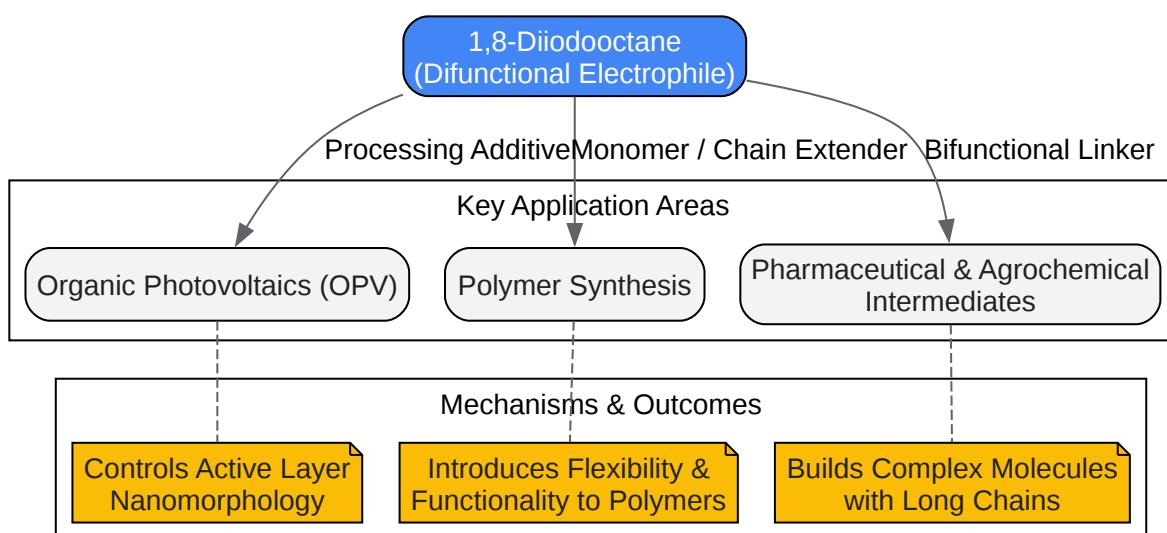
Caption: Synthesis of **1,8-diiodoctane** from 1,8-dibromooctane.

B. Use as a Processing Additive in Organic Photovoltaics (OPV)

1,8-Diiodoctane is widely used as a high-boiling-point solvent additive to control the morphology of the active layer in bulk heterojunction (BHJ) solar cells.[7][14][15][16]

- Objective: To optimize the phase separation and crystallinity of the donor-acceptor blend in the BHJ active layer to enhance power conversion efficiency.[3][17]

- Materials:
 - Donor polymer (e.g., P3HT, PBDB-T)
 - Acceptor material (e.g., PCBM, ITIC)
 - Primary solvent (e.g., chlorobenzene, chloroform)
 - **1,8-Diiodooctane** (DIO) as the additive
- Methodology:
 - Prepare a solution of the donor polymer and acceptor material in the primary solvent at a specific concentration (e.g., 15 mg/mL).[18]
 - Add a small volume percentage of **1,8-diiodooctane** to the solution. The concentration can be varied (e.g., 0.5% to 3% by volume) to find the optimal device performance.[16][18][19]
 - The solution is then typically spin-coated onto a substrate (e.g., ITO-coated glass) to form the active layer thin film.
 - The slow evaporation of the high-boiling-point DIO additive relative to the primary solvent allows for extended time for molecular self-organization, leading to improved domain purity and crystallinity.[19]
 - The film is often subjected to thermal annealing to remove residual solvent and further refine the morphology. It should be noted that trace amounts of DIO can remain even after annealing, which may impact device stability.[14][20]


Applications in Research and Drug Development

1,8-Diiodooctane's utility stems from its role as a difunctional electrophile, where the carbon-iodine bonds are reactive sites for nucleophilic substitution.[2]

- Materials Science and Organic Electronics: Its most prominent application is in the fabrication of organic solar cells.[3][21][22] As a processing additive, it helps control the nanostructure of the photoactive layer, which is critical for efficient exciton dissociation and

charge transport.[16] The use of DIO has been shown to improve the power conversion efficiency in various polymer-fullerene and polymer-nonfullerene systems.[3][17] However, its potential to act as a photo-acid and generate radicals under UV irradiation can negatively affect the long-term stability of devices.[13][18]

- **Polymer Chemistry:** It can be used as a monomer or a chain extender in polymerization reactions to synthesize specialty polymers. The long, flexible octane chain can be incorporated into polymer backbones to tailor physical properties such as flexibility and solubility.[2]
- **Synthetic Intermediates:** In the context of drug discovery and agrochemical development, **1,8-diiodooctane** serves as a versatile intermediate.[2] It is an ideal starting material for synthesizing long-chain compounds with functional groups at both ends. This is achieved by reacting it with various nucleophiles to introduce functionalities like amines, thiols, or ethers, which are common structural motifs in complex bioactive molecules.[2] The introduction of radiolabeled iodine could also facilitate its use in preclinical ADME (adsorption, distribution, metabolism, and excretion) studies.[23]

[Click to download full resolution via product page](#)

Caption: Core applications of **1,8-diiodooctane** in science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1,8-Diiodooctane | lookchem [lookchem.com]
- 4. 1,8-Diiodooctane | C8H16I2 | CID 90605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Octane, 1,8-diido- [webbook.nist.gov]
- 6. 1,8-Diiodooctane 98 , copper stabilizer 24772-63-2 [sigmaaldrich.com]
- 7. 1,8-Diiodooctane 98 , copper stabilizer 24772-63-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. parchem.com [parchem.com]
- 10. 1,8-DIODOOCTANE(24772-63-2) 1H NMR [m.chemicalbook.com]
- 11. 1,8-DIODOOCTANE(24772-63-2) IR Spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Photoinduced degradation from trace 1,8-diiodooctane in organic photovoltaics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. 1,8-Diiodooctane, 97+%, stab. with copper | Fisher Scientific [fishersci.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. Exploring the Impact of 1,8-Diiodooctane on the Photostability of Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bocsci.com [bocsci.com]

- 22. Impact of 1,8-Diiodooctane (DIO) Additive on the Active Layer Properties of Cu₂ZnSnS₄ Kesterite Thin Films Prepared by Electrochemical Deposition for Photovoltaic Applications [mdpi.com]
- 23. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [1,8-diiodooctane molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585395#1-8-diiodooctane-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com